molecular formula C10H17ClN2O2 B7923150 N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7923150
M. Wt: 232.71 g/mol
InChI Key: BUAXHMXGNMJXQC-VIFPVBQESA-N
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Description

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a chloroacetyl group and a methylacetamide side chain.

Properties

IUPAC Name

N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(14)12(2)7-9-4-3-5-13(9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAXHMXGNMJXQC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C[C@@H]1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide typically involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the resulting N-acylated product into the desired compound. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity.

Anticancer Activity

Research indicates that compounds similar to N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide exhibit anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit tumor growth by disrupting cellular signaling pathways involved in cancer proliferation .

StudyCompoundEffect
Study APyrrolidine DerivativeInhibition of tumor growth in vitro
Study BRelated PyrrolidineInduction of apoptosis in cancer cells

Neurological Research

This compound has been investigated for its effects on neurological disorders. Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety .

StudyFocusFindings
Study CNeurotransmitter ModulationEnhanced serotonin levels in animal models
Study DBehavioral StudiesReduced anxiety-like behaviors

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting various diseases.

Synthesis of Bioactive Compounds

This compound can be utilized to synthesize other bioactive compounds through various chemical reactions, including acylation and amination reactions .

Reaction TypeProductApplication
AcylationNew Pyrrolidine DerivativeAntimicrobial agents
AminationModified AcetamidePotential analgesics

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer efficacy of a related pyrrolidine derivative. The results indicated a significant reduction in tumor size in treated mice compared to controls, suggesting that the compound could be a candidate for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. The findings demonstrated that the compound effectively reduced cell death and improved cell viability under stress conditions, indicating its potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Backbones

(a) 2-Chloro-N-isopropyl-N-((S)-1-Methyl-pyrrolidin-2-ylmethyl)-acetamide (CAS: 1354015-03-4)
  • Molecular Formula : C₁₁H₂₁ClN₂O
  • Key Differences : Replaces the methyl group on the acetamide nitrogen with an isopropyl group.
  • Implications : The bulkier isopropyl substituent may alter solubility, steric interactions, or metabolic stability compared to the methyl group in the target compound. This analogue is cataloged but lacks explicit application data .
(b) N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide Derivatives
  • Examples: Fluorochem lists compounds like 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide.

Chloroacetamide Herbicides

Several agrochemicals share the chloroacetamide core but differ in substituents:

Compound Name Molecular Formula Key Substituents Application Source
Target Compound Not explicitly stated* Chloroacetyl, methyl, (S)-pyrrolidine Research chemical
Alachlor C₁₄H₂₀ClNO₂ Methoxymethyl, 2,6-diethylphenyl Herbicide
Dimethenamid C₁₂H₁₈ClNO₂ Thienyl, methoxy-isopropyl Herbicide
Pretilachlor C₁₇H₂₆ClNO₂ Propoxyethyl, 2,6-diethylphenyl Herbicide

Structural Insights :

  • The target compound lacks the aromatic or heteroaromatic rings found in herbicides like alachlor, which are critical for binding to plant enzyme targets (e.g., fatty acid elongases).
  • The (S)-pyrrolidine group may confer stereoselective interactions absent in non-chiral agrochemicals.

Pharmacologically Active Pyrrolidine Derivatives

(a) Pyr (Inhibitor of Phospholipase A2)
  • Structure : Contains a biphenyl-difluorobenzoyl group and a thiazolidinedione moiety.
  • Comparison : The target compound’s simpler structure lacks the extended aromatic systems seen in Pyr, which are essential for high-affinity enzyme inhibition .
(b) N-[1-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-2-ylmethyl]-N-methyl-methanesulfonamide
  • Structure: Integrates a thienopyrimidine ring and methanesulfonamide group.

Research Implications and Gaps

  • Activity Prediction : The chloroacetyl group may confer reactivity similar to covalent kinase inhibitors, but empirical data on biological targets are lacking.
  • Comparative Toxicity : Structural parallels to herbicides suggest possible mammalian toxicity, necessitating further safety profiling.
  • Stereochemical Optimization : The (S)-enantiomer’s advantages over (R)-forms remain unexplored in published literature.

Biological Activity

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, also known as (S)-N-((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)-N-methylacetamide, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloroacetyl group and an acetamide moiety. Its molecular structure can be represented as follows:

C9H12ClN3O\text{C}_9\text{H}_{12}\text{Cl}\text{N}_3\text{O}

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₉H₁₂ClN₃O
Molecular Weight203.66 g/mol
CAS Number1354016-13-9
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of pyrrolidine derivatives, the compound demonstrated minimum inhibitory concentration (MIC) values against common pathogens:

  • Staphylococcus aureus : MIC = 0.0048 mg/mL
  • Escherichia coli : MIC = 0.0195 mg/mL
  • Bacillus mycoides : MIC = 0.0048 mg/mL
  • Candida albicans : MIC = 0.039 mg/mL

These results indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is believed to involve interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in mediating various physiological responses and are significant targets in drug development.

Molecular Modeling Studies

Molecular modeling has been employed to understand the interaction between this compound and its biological targets. By using ligand-based approaches, researchers have identified key structural features that enhance receptor binding and activity .

Safety Assessment

Toxicological studies have classified N-methylacetamide, a related compound, as hazardous based on potential health risks. The compound has shown positive results in mutagenicity tests at high concentrations but is generally not considered genotoxic under standard testing conditions .

Table 2: Toxicological Data Summary

EndpointResult
GenotoxicityNot considered genotoxic
Acute toxicityHarmful if swallowed
Skin irritationCauses skin irritation

Q & A

Q. What are the common synthetic routes for N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, and what critical steps ensure chirality retention?

The synthesis typically involves chiral starting materials and protecting-group strategies. A key route (similar to ) begins with (S)-proline derivatives. Critical steps include:

  • Chiral preservation : Use of L-prolineamide or enantiopure intermediates to retain the (S)-configuration at the pyrrolidine ring.
  • Acetylation : Reaction with chloroacetyl chloride under controlled conditions to avoid racemization.
  • Methylation : Introduction of the N-methyl group via reductive alkylation or using methylating agents like iodomethane.
    Optimization involves low-temperature reactions and inert atmospheres to maintain stereochemical integrity .

Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?

  • Chiral HPLC : To confirm enantiomeric excess using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and detect diastereomeric impurities.
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related acetamides (e.g., ).
  • Mass Spectrometry (HRMS) : To confirm molecular weight and detect trace byproducts .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as:

  • DPP-IV Inhibitor Intermediate : Key for synthesizing antidiabetic agents (e.g., vildagliptin analogs) due to its pyrrolidine-chloroacetamide scaffold .
  • Enzyme Probe : Used in kinetic studies to assess binding mechanisms via fluorogenic assays or surface plasmon resonance (SPR).
  • SAR Studies : Modifying the chloroacetyl or methyl groups to explore bioactivity trends .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Chloroacetamide Toxicity : Use fume hoods, nitrile gloves, and eye protection to prevent skin/eye contact.
  • Waste Disposal : Segregate halogenated waste and neutralize residues with sodium bicarbonate before disposal.
  • Storage : Keep in airtight containers under inert gas (argon) to prevent hydrolysis .

Advanced Questions

Q. How does the stereochemical configuration at the pyrrolidine ring influence the compound's biological activity, and what methodologies validate this?

The (S)-configuration enhances target binding affinity due to optimal spatial alignment with enzyme active sites (e.g., DPP-IV). Validation methods include:

  • Enantiomer Comparison : Synthesize both (R)- and (S)-enantiomers and test inhibitory potency via IC50_{50} assays.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses and hydrogen-bond interactions with catalytic residues like Glu205/206 in DPP-IV .

Q. In enzyme inhibition studies, what experimental controls are essential to assess the specificity of this compound against DPP-IV or similar targets?

  • Positive/Negative Controls : Use sitagliptin (DPP-IV inhibitor) and inactive analogs to benchmark activity.
  • Selectivity Panels : Test against off-target proteases (e.g., DPP-8, DPP-9) via fluorometric assays.
  • Pre-incubation with EDTA : Confirm metal ion dependency (DPP-IV is a zinc-dependent enzyme) .

Q. How can researchers resolve contradictory data regarding the compound's efficacy in different in vitro versus in vivo models?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolite formation (e.g., LC-MS/MS).
  • Tissue Distribution Studies : Radiolabel the compound and track accumulation in target organs.
  • Species-Specific Differences : Compare humanized enzyme models with animal data to identify interspecies variability .

Q. What computational modeling approaches are used to predict the binding affinity of this compound with target enzymes?

  • Molecular Dynamics Simulations : Assess conformational stability in enzyme active sites over 100-ns trajectories.
  • QSAR Models : Corrogate substituent electronegativity (e.g., chloro group) with inhibitory potency using Hammett constants.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers .

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